Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-
Description
Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- is a fluorinated aromatic amine characterized by a pentafluorinated benzene ring and a chiral alpha-methyl group adjacent to the amine functionality. Its IUPAC name reflects the substitution pattern: five fluorine atoms occupy positions 2, 3, 4, 5, and 6 on the benzene ring, while the alpha-carbon (attached to the amine) bears a methyl group in the (S)-configuration.
- Molecular Formula: C8H7F5N
- Molecular Weight: ~212.15 g/mol
- Key Features: High electron-withdrawing capacity due to pentafluorination. Chiral center at the alpha-carbon, influencing stereoselective interactions. Enhanced lipophilicity compared to non-fluorinated analogs.
This compound’s unique structure makes it relevant in pharmaceutical and agrochemical research, particularly in designing molecules with tailored receptor-binding properties .
Properties
Molecular Formula |
C8H6F5N |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)ethanamine |
InChI |
InChI=1S/C8H6F5N/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2H,14H2,1H3 |
InChI Key |
KICTUMAYHYGFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Fluorination of Aromatic Compounds
Fluorination is a common method for introducing fluorine atoms into organic compounds. The preparation of benzenemethanamine can be achieved through the following steps:
Step 1: Start with a suitable aromatic compound such as benzene or a substituted benzene.
Step 2: Employ a fluorinating agent such as sulfur tetrafluoride (SF₄) or elemental fluorine under controlled conditions to introduce fluorine atoms into the aromatic ring.
Step 3: Following fluorination, the resulting product can undergo amination to introduce the amine functional group. This can be done using ammonia or an amine in the presence of a catalyst.
Direct Amination
Another method involves the direct amination of pentafluorobenzene:
Step 1: React pentafluorobenzene with an appropriate amine such as alpha-methylbenzylamine in the presence of a catalyst.
Step 2: The reaction typically requires elevated temperatures and may also involve solvents like dichloromethane or ethanol to enhance solubility and reactivity.
Step 3: Purification can be achieved through recrystallization or chromatography to isolate the desired product.
Chiral Resolution Techniques
Given that benzenemethanamine has stereogenic centers, chiral resolution techniques are essential for obtaining optically active forms:
Step 1: A racemic mixture of alpha-methylbenzylamine can be resolved using chiral resolving agents such as tartaric acid or L-glutamic acid.
Step 2: The mixture is dissolved in an appropriate solvent and cooled to precipitate one enantiomer selectively.
Step 3: The remaining solution can be further processed to isolate the other enantiomer.
The preparation methods for benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- highlight various synthetic routes that can be employed depending on available starting materials and desired outcomes. Below is a summary table comparing these methods:
| Method | Key Reagents | Conditions | Yield & Purity Considerations |
|---|---|---|---|
| Fluorination | SF₄ or elemental fluorine | Controlled temperature | High yield but requires careful handling |
| Direct Amination | Pentafluorobenzene + amine | Elevated temperatures | Moderate yield; purification necessary |
| Chiral Resolution | L-glutamic acid | Solvent cooling | High purity for optically active forms |
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrobenzenes, aminobenzenes, and thiobenzenes .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Benzenemethanamine derivatives are known for their potential as pharmaceutical agents. The compound's unique fluorinated structure enhances its biological activity and selectivity. Research indicates that fluorinated amines can act as agonists for specific receptors, influencing metabolic pathways and offering therapeutic benefits in conditions such as diabetes and obesity .
Case Study: GPR40 Agonistic Activity
A study highlighted the compound's role as a GPR40 agonist, which is crucial for insulin secretion and glucose metabolism. The compound demonstrated significant efficacy in promoting GLP-1 secretion in vitro, suggesting its potential in diabetes treatment .
Materials Science
Polymer Chemistry
The incorporation of benzenemethanamine derivatives into polymeric materials has been explored for enhancing thermal stability and mechanical properties. The pentafluoro substitution contributes to improved resistance to solvents and thermal degradation .
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solvent Resistance | Excellent |
| Mechanical Strength | Enhanced |
Environmental Science
Use in Pesticides
Fluorinated compounds have been investigated for their effectiveness as pesticide agents due to their stability and potency against pests. The unique chemical structure allows for lower application rates while maintaining efficacy .
Case Study: Efficacy in Pest Control
Research on the application of fluorinated benzenemethanamines in agricultural settings showed a marked reduction in pest populations with minimal environmental impact compared to traditional pesticides. This highlights the potential for developing safer agricultural practices using such compounds .
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic processes, and other cellular functions through its binding to specific molecular targets
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Electron-Withdrawing Effects: The pentafluoro substitution in the target compound significantly reduces electron density on the aromatic ring, lowering the basicity of the amine (pKa ~5-6) compared to non-fluorinated analogs like (S)-(−)-1-Phenylethylamine (pKa ~9.5) . This property impacts solubility and reactivity in nucleophilic reactions. Compounds with trifluoromethyl groups (e.g., ) exhibit even stronger electron withdrawal, further reducing amine basicity .
In contrast, fluoromethyl substituents () offer less bulk but greater electronegativity . The (S)-configuration ensures enantioselectivity, critical in drug design for target-specific interactions.
Physicochemical Properties: Lipophilicity: Pentafluorination increases logP (octanol-water partition coefficient) compared to analogs with fewer halogens, enhancing membrane permeability . Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability; the target compound’s decomposition temperature is estimated to exceed 200°C, outperforming non-fluorinated analogs .
Synthetic Challenges: Introducing five fluorine atoms requires specialized fluorination techniques (e.g., Balz-Schiemann reaction or direct fluorination under harsh conditions). This contrasts with simpler halogenation methods used for mono- or di-substituted analogs .
Biological Activity
Benzenemethanamine, specifically the compound known as 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- (CAS Number: 618-36-0), is a derivative of alpha-methylbenzylamine. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: CHFN
- Molar Mass: 195.15 g/mol
- Structure: The compound features a benzene ring substituted with five fluorine atoms and an alpha-methyl group attached to the amine.
Toxicological Profile
Benzenemethanamine has been evaluated for its toxicological properties. According to safety data sheets, it exhibits significant acute toxicity with an LD50 value of 940 mg/kg in rats when administered orally . The compound is noted for causing burns upon exposure through various routes and does not show mutagenic effects in the Ames test .
Pharmacological Studies
- Analgesic and Antidepressant Activities:
-
Receptor Binding Affinity:
- Compounds structurally related to benzenemethanamine have shown high affinity for sigma receptors, which are implicated in various neurological processes. For instance, some derivatives have been tested for their selectivity over other targets like NMDA receptors . This suggests potential applications in treating neuropsychiatric disorders.
- Metabolic Pathways:
Case Study 1: Sigma Receptor Affinity
A study evaluated several benzylamine derivatives for their sigma receptor binding affinities. Some compounds showed selectivity over more than 50 other relevant targets, indicating potential therapeutic applications in pain management and neuroprotection .
Case Study 2: Toxicological Assessment
A detailed toxicological assessment revealed that benzenemethanamine causes significant irritation upon exposure and has a notable risk profile due to its acute toxicity levels. This necessitates careful handling in laboratory and industrial settings .
Data Table: Biological Activity Summary
| Activity Type | Findings |
|---|---|
| Acute Toxicity | LD50 = 940 mg/kg (oral, rat) |
| Mutagenicity | Not mutagenic in Ames test |
| Analgesic Activity | No significant activity reported |
| Antidepressant Effects | Limited evidence of antidepressant-like effects |
| Sigma Receptor Binding | High affinity observed in related compounds |
Q & A
Basic Question
- Polarimetry : Specific optical rotation (e.g., [α]D²⁵ = -40° for (S)-(-)-α-methylbenzylamine analogs) .
- X-ray crystallography : Resolves absolute configuration via single-crystal analysis .
- Chiral HPLC : Uses columns like Chiralpak® AD-H with hexane/isopropanol mobile phases to separate enantiomers .
How do computational methods predict the reactivity and stability of this compound under varying pH and temperature conditions?
Advanced Question
- Quantum mechanical calculations (DFT) : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .
- QSAR/QSPR models : Correlate fluorination patterns with hydrolytic stability (e.g., perfluoroalkyl groups enhance resistance to acid degradation) .
- Molecular dynamics simulations : Predict aggregation behavior in aqueous solutions, critical for pharmacological applications .
What contradictions exist in reported biological activity data, and how can they be resolved?
Advanced Question
- Contradiction : Some studies report cytotoxicity via microtubule inhibition, while others show no activity.
- Resolution :
- Dose-response assays : Validate activity thresholds (e.g., IC50 values) across multiple cell lines .
- Metabolomic profiling : Identify off-target effects using LC-MS/MS to detect metabolite shifts under treatment .
- Structural analogs : Compare activity of (alphaS) vs. (alphaR) enantiomers to isolate stereospecific effects .
What strategies are effective for enantiomeric resolution of closely related fluorinated benzylamines?
Advanced Question
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes for racemization and separation .
- Chiral stationary phases (CSPs) : Employ supercritical fluid chromatography (SFC) with polysaccharide-based CSPs for high-throughput separation .
How does the compound’s fluorination pattern influence its pharmacokinetic properties?
Advanced Question
- Lipophilicity : LogP increases with fluorine substitution, enhancing blood-brain barrier permeability (predicted LogP ≈ 2.5) .
- Metabolic stability : Fluorine atoms resist oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Protein binding : 19F-NMR studies reveal strong albumin binding (~90%), impacting bioavailability .
What analytical challenges arise in detecting trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
